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molecular formula C9H6F4O3 B1437910 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1020998-55-3

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No. B1437910
M. Wt: 238.14 g/mol
InChI Key: ZEXOSRAYUNYIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05726172

Procedure details

The above methoxy-4-trifluoroethoxy-5-fluorobenzoate (420 mg, 1.7 mmol) was dissolved in freshly distilled THF (50 mL) and water was added (20 mL) and 2N NaOH (2 mL) was dropped into the rapidly stirring solution at room temperature. The solution was warmed to 50° C. and stirred rapidly for 18 hours. The biphasic result was reduced to a smaller volume under reduced pressure and water was added to the aqueous residue to a volume of 50 mL and was then acidified with 4 N HCl to a pH of 1-2. The product was extracted with methylene chloride (3×50 mL). The combined organics were extracted with brine (50 mL) and the organic solvent was dried over MgSO4 and filtered and the solvent was removed under reduced pressure to give the desired 4-trifluoroethoxy-5-fluorobenzoic acid.
Name
methoxy-4-trifluoroethoxy-5-fluorobenzoate
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:11]=[C:10]([O:12][CH2:13][C:14]([F:17])([F:16])[F:15])[C:9]([F:18])=[CH:8][C:4]=1[C:5]([O-:7])=[O:6].[OH-].[Na+].Cl>C1COCC1.O>[F:17][C:14]([F:15])([F:16])[CH2:13][O:12][C:10]1[C:9]([F:18])=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][CH:11]=1 |f:1.2|

Inputs

Step One
Name
methoxy-4-trifluoroethoxy-5-fluorobenzoate
Quantity
420 mg
Type
reactant
Smiles
COC1=C(C(=O)[O-])C=C(C(=C1)OCC(F)(F)F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred rapidly for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped into the rapidly stirring solution at room temperature
CUSTOM
Type
CUSTOM
Details
The biphasic result
ADDITION
Type
ADDITION
Details
was added to the aqueous residue to a volume of 50 mL
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with methylene chloride (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organics were extracted with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solvent was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(COC1=CC=C(C(=O)O)C=C1F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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